molecular formula C12H18N4O2 B1382853 2-Amino-7,8-dihydro-6H-pyrido[3,2-d]pyrimidine-5-carboxylic acid tert-butyl ester CAS No. 1421312-14-2

2-Amino-7,8-dihydro-6H-pyrido[3,2-d]pyrimidine-5-carboxylic acid tert-butyl ester

Cat. No. B1382853
CAS RN: 1421312-14-2
M. Wt: 250.3 g/mol
InChI Key: HJEYVNMAGFIZOX-UHFFFAOYSA-N
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Description

The compound “2-Amino-7,8-dihydro-6H-pyrido[3,2-d]pyrimidine-5-carboxylic acid tert-butyl ester” is a derivative of pyrido[3,2-d]pyrimidine . It is a white solid with a molecular weight of 250.3 . The IUPAC name for this compound is tert-butyl 2-amino-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate .


Synthesis Analysis

The synthesis of similar pyrido[3,2-d]pyrimidine derivatives has been reported . The series was developed from quinuclidinone, which afforded versatile platforms bearing one lactam function in position C-2 that were then used to create C–N or C–C bonds for SNAr or palladium-catalyzed cross-coupling reactions by in situ C–O activation . The reaction conditions were optimized under microwave irradiation, and a wide range of amines or boronic acids were used to determine the scope and limitations of each method .


Molecular Structure Analysis

The X-ray crystallographic data of a similar 7,8-dihydro-6H-5,8-ethanopyrido[3,2-d]pyrimidine derivative were used to formally establish the structures of the products .


Chemical Reactions Analysis

The compound was functionalized by aminations or the Suzuki–Miyaura cross-coupling reaction using in situ C–O activation, an innovative and direct method that is particularly powerful to modulate heteroaromatic structures .


Physical And Chemical Properties Analysis

This compound is a white solid . Its molecular weight is 250.3 . The InChI code for this compound is 1S/C12H18N4O2/c1-12(2,3)18-11(17)16-5-4-8-6-14-10(13)15-9(8)7-16/h6H,4-5,7H2,1-3H3,(H2,13,14,15) .

Scientific Research Applications

Cancer Research: Chemotherapeutic Agents

This compound has potential applications in cancer research, particularly in the synthesis of chemotherapeutic agents. For instance, derivatives of pyrido[3,2-d]pyrimidine have been studied for their role as inhibitors of mitotic kinesin, which is crucial in the process of cell division. Inhibiting this protein can halt the proliferation of cancer cells, making it a target for anti-cancer drugs .

Antimicrobial Agents

The pyrido[3,2-d]pyrimidine scaffold is also explored for its antimicrobial properties. Compounds with this core structure have shown activity against various bacterial and fungal pathogens, which could lead to the development of new classes of antibiotics .

Anti-Inflammatory and Analgesic Applications

Research indicates that pyrido[3,2-d]pyrimidine derivatives can exhibit significant anti-inflammatory and analgesic effects. This opens up possibilities for the compound to be used in the development of new medications to treat chronic pain and inflammatory diseases .

Cardiovascular Therapeutics

The structural analogs of this compound have been investigated for their cardiovascular effects. Some derivatives have shown hypotensive activity, suggesting potential use in treating hypertension and other cardiovascular conditions .

Antihistaminic Effects

Pyrido[3,2-d]pyrimidine derivatives have been reported to possess antihistaminic properties. This implies that they could be used to formulate new antihistamines for treating allergic reactions .

Kinase Inhibition

The compound’s derivatives are known to act as kinase inhibitors, which are vital in signal transduction and cellular regulation. They have been particularly noted for inhibiting tyrosine kinase, which is implicated in many types of cancer .

Antiparasitic and Antipsoriatic Properties

Some studies have highlighted the antiparasitic and antipsoriatic potential of pyrido[3,2-d]pyrimidine derivatives. This suggests applications in treating parasitic infections and psoriasis .

Enzyme Inhibition

Lastly, the compound has been utilized in the study of enzyme inhibition. It serves as a precursor in synthesizing inhibitors for enzymes like dihydrofolate reductase (DHFR), which is targeted in certain types of cancer therapies .

Future Directions

The design of novel disubstituted 7,8-dihydro-6H-5,8-ethanopyrido[3,2-d]pyrimidine derivatives is a major challenge to discover new biologically active small molecules . This strategy has long been applied in heterocyclic chemistry, in particular through the design and the functionalization of fused polynitrogenated derivatives, which contain hetero-aromatic and aliphatic moieties .

properties

IUPAC Name

tert-butyl 2-amino-7,8-dihydro-6H-pyrido[3,2-d]pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O2/c1-12(2,3)18-11(17)16-6-4-5-8-9(16)7-14-10(13)15-8/h7H,4-6H2,1-3H3,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJEYVNMAGFIZOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2=NC(=NC=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Amino-7,8-dihydro-6H-pyrido[3,2-d]pyrimidine-5-carboxylic acid tert-butyl ester
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2-Amino-7,8-dihydro-6H-pyrido[3,2-d]pyrimidine-5-carboxylic acid tert-butyl ester
Reactant of Route 3
2-Amino-7,8-dihydro-6H-pyrido[3,2-d]pyrimidine-5-carboxylic acid tert-butyl ester
Reactant of Route 4
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2-Amino-7,8-dihydro-6H-pyrido[3,2-d]pyrimidine-5-carboxylic acid tert-butyl ester
Reactant of Route 5
2-Amino-7,8-dihydro-6H-pyrido[3,2-d]pyrimidine-5-carboxylic acid tert-butyl ester
Reactant of Route 6
2-Amino-7,8-dihydro-6H-pyrido[3,2-d]pyrimidine-5-carboxylic acid tert-butyl ester

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